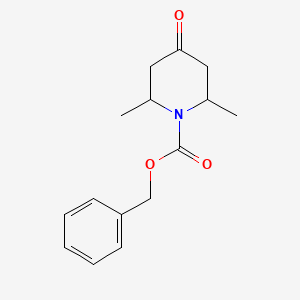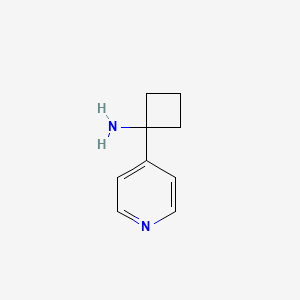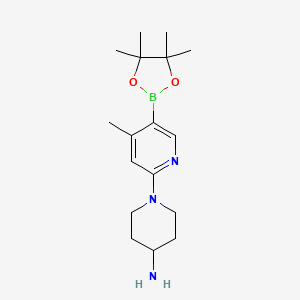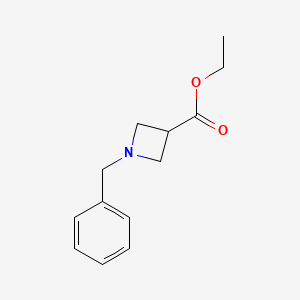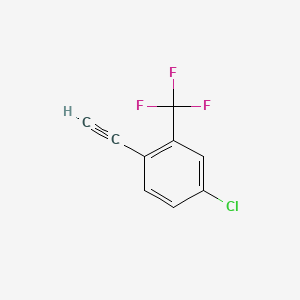
4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
科学的研究の応用
Summary of the Application
“4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene” is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients . Trifluoromethylpyridine (TFMP) derivatives are primarily used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Results or Outcomes
The major outcome of using “4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene” in the synthesis of TFMP derivatives is the protection of crops from pests . In the pharmaceutical industry, five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
2. Solvent in Varnishes and Glues
Summary of the Application
Para-Chlorobenzotrifluoride (PCBTF), a compound structurally similar to “4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene”, is used as a solvent in varnishes and glues . It is being used as a replacement for the xylene-ethylbenzene hydrocarbon mixture, which is being phased out due to its contribution to the formation of photochemical smog .
Methods of Application or Experimental Procedures
PCBTF is used as a solvent in the formulation of varnishes and glues . It has a low surface tension, so solutions of ink, paint, and varnish will easily penetrate cracks and crevices .
Results or Outcomes
The major outcome of using PCBTF as a solvent is the reduction of volatile organic compounds (VOCs) released into the atmosphere as the solvent evaporates .
3. Synthetic Intermediate
Summary of the Application
Trifluorotoluene, another compound structurally similar to “4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene”, is used as a synthetic intermediate . A derivative of trifluorotoluene, 3-aminobenzotrifluoride, is the precursor to the herbicide fluometuron .
Methods of Application or Experimental Procedures
The synthesis of 3-aminobenzotrifluoride involves nitration followed by reduction to meta-H2NC6H4CF3 . This aniline is then converted to the urea .
Results or Outcomes
The major outcome of using trifluorotoluene as a synthetic intermediate is the production of the herbicide fluometuron .
4. Low Toxicity Alternative to Dichloromethane
Summary of the Application
Trifluorotoluene, a compound structurally similar to “4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene”, is used as a low toxicity alternative to dichloromethane in standard acylation, tosylation, and silylation reactions . It is advantageous when conditions require higher boiling solvents, since trifluorotoluene boils at 103 °C, which is higher than the boiling point of dichloromethane (~40 °C) .
Methods of Application or Experimental Procedures
As a solvent, trifluorotoluene is useful in mild Lewis-acid catalyzed reactions, such as the Friedel-Crafts preparations .
Results or Outcomes
The major outcome of using trifluorotoluene as a solvent is its similar solvating properties to dichloromethane, but with a higher boiling point .
5. Synthesis of Isoxazole
Summary of the Application
1-Chloro-2-ethynylbenzene, a compound structurally similar to “4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene”, may be used in the synthesis of 4-(2-chlorophenylethynyl)-3-methyl-5-phenylisoxazole .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures were not detailed in the sources .
Results or Outcomes
The major outcome of using 1-Chloro-2-ethynylbenzene in the synthesis is the production of 4-(2-chlorophenylethynyl)-3-methyl-5-phenylisoxazole .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-chloro-1-ethynyl-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3/c1-2-6-3-4-7(10)5-8(6)9(11,12)13/h1,3-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJRWJFXESMNBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=C(C=C1)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

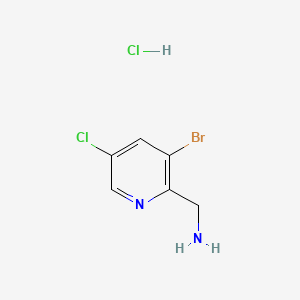
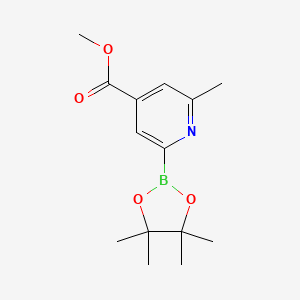
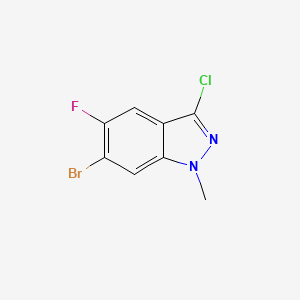
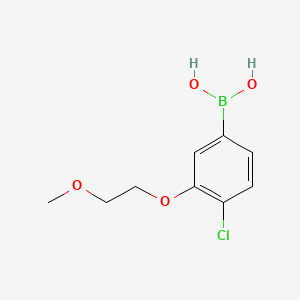
![tert-Butyl 5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B597232.png)
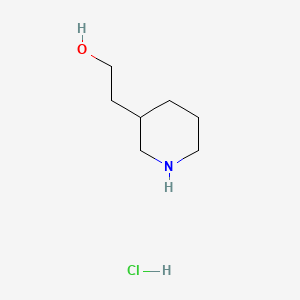
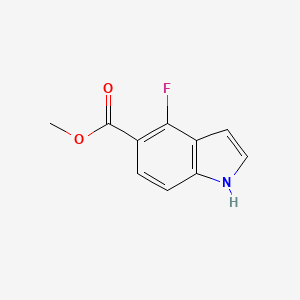
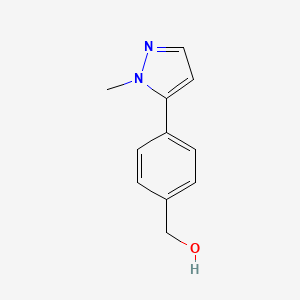
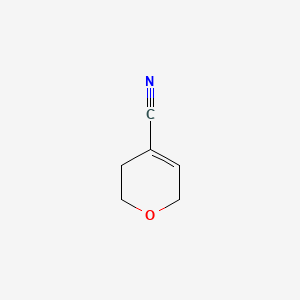
![4-[3-(Benzyloxy)phenyl]-2-chlorobenzonitrile](/img/structure/B597241.png)
